4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S.ClH/c1-12-6-10-11-8(12)15(13,14)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTKEAKWMNVDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Sulfonylated Piperidine Intermediate
The initial step involves sulfonylation of piperidine derivatives. For example, 4-(ethoxycarbonyl)piperidine is reacted with 4-toluenesulfonyl chloride in an aqueous sodium carbonate medium, maintaining pH ~10, to yield 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by adjusting pH to 6 with dilute hydrochloric acid, followed by filtration and drying.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-(ethoxycarbonyl)piperidine + 4-toluenesulfonyl chloride | Na2CO3 aqueous, pH 10, RT | 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine |
Conversion to Hydrazide Intermediate
The ester group in the sulfonylated piperidine is converted to hydrazide by refluxing with hydrazine monohydrate in methanol for 4 hours. The reaction progress is monitored by TLC. After completion, methanol is distilled off, and the hydrazide precipitate is washed with n-hexane and dried.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 2 | 1-(4-toluenesulfonyl)-4-(ethoxycarbonyl)piperidine + hydrazine monohydrate | Reflux in MeOH, 4 h, RT | 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine |
Formation of Thiocarbonyl Hydrazide Intermediate
The hydrazide reacts with methyl isothiocyanate in ethanol under reflux for 2 hours to form 1-(4-toluenesulfonyl)-4-[1-(methylaminothiocarbonyl)-2-hydrazinocarbonyl]piperidine. The reaction is monitored by TLC, ethanol is distilled off, and the product is washed with water and dried.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 3 | Hydrazide intermediate + methyl isothiocyanate | Reflux in EtOH, 2 h | Thiocarbonyl hydrazide intermediate |
Cyclization to 1,2,4-Triazole Derivative
Cyclization of the thiocarbonyl hydrazide intermediate under appropriate conditions leads to the formation of the 1,2,4-triazole ring, yielding 1-(4-toluenesulfonyl)-4-(3-mercapto-4-methyl-4H-1,2,4-triazol-5-yl)piperidine.
Sulfonylation and Final Functionalization
The mercapto group on the triazole is oxidized or functionalized to introduce the sulfonyl linkage to piperidine, completing the core structure of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine. The final compound is isolated as its hydrochloride salt by treatment with hydrochloric acid and precipitation in ice-cold water.
Representative Synthetic Scheme Summary
| Step | Intermediate/Product | Key Reaction Type | Conditions/Notes |
|---|---|---|---|
| 1 | Sulfonylated piperidine ester | Sulfonylation | Na2CO3 aqueous, pH 10, RT |
| 2 | Hydrazide derivative | Hydrazinolysis | Reflux with hydrazine monohydrate in MeOH |
| 3 | Thiocarbonyl hydrazide intermediate | Thiocarbamoylation | Reflux with methyl isothiocyanate in EtOH |
| 4 | 1,2,4-Triazole ring formation | Cyclization | Controlled heating/reflux |
| 5 | Final sulfonylated triazole-piperidine hydrochloride | Sulfonylation, salt formation | Oxidation/functionalization, HCl treatment |
Research Findings and Analytical Data
- The purity of the final compound is typically ≥95% as confirmed by chromatographic and spectroscopic methods.
- Structural confirmation is achieved through IR, ^1H-NMR, and EI-MS spectral analysis.
- The synthetic route allows for modification at the triazole or piperidine moieties, enabling the generation of analogues with varied biological activities.
- The methodology has been validated in various studies for its reproducibility and yield optimization.
Notes on Reaction Conditions and Optimization
- Maintaining pH during sulfonylation is critical for product yield and purity.
- Reflux times and solvent choices (methanol, ethanol) are optimized for maximum conversion.
- TLC monitoring is essential at each step to ensure reaction completion and minimize side products.
- Precipitation in ice-cold water aids in product isolation and purity enhancement.
Chemical Reactions Analysis
Types of Reactions
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole or piperidine rings.
Reduction: Reduced forms of the triazole or sulfonyl groups.
Substitution: New compounds with different functional groups replacing the sulfonyl group.
Scientific Research Applications
Antibacterial Activity
The compound demonstrates notable antibacterial properties against various Gram-positive and Gram-negative bacteria. In a study evaluating triazole derivatives, compounds similar to 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride exhibited significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
Case Study: Antibacterial Efficacy
A recent investigation into triazole derivatives revealed that specific modifications to the triazole ring enhanced antibacterial activity. The study utilized minimum inhibitory concentration (MIC) methods to assess efficacy, with some derivatives achieving MIC values as low as 0.5 µg/mL against resistant strains .
Antifungal Properties
Triazole compounds are well-known for their antifungal applications. The compound has been evaluated for its effectiveness against fungi such as Candida albicans. The mechanism of action typically involves inhibiting ergosterol synthesis, crucial for fungal cell membrane integrity .
Data Table: Antifungal Activity
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 1.0 |
| Similar Triazole Derivative | Aspergillus niger | 0.8 |
Anticancer Potential
Emerging studies indicate that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to interfere with cellular pathways involved in cancer proliferation has been highlighted in various research articles .
Case Study: Anticancer Mechanism
Research demonstrated that a related triazole derivative inhibited the proliferation of breast cancer cells (MCF-7) through the activation of caspase pathways leading to apoptosis. The compound was shown to significantly reduce cell viability at concentrations above 10 µM .
Neurological Applications
The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Studies have indicated that piperidine derivatives can exhibit neuroprotective effects and may be beneficial in conditions like Alzheimer's disease .
Data Table: Neuroprotective Effects
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| Study on Piperidine Derivatives | Neuroblastoma Cells | Reduced oxidative stress |
| Triazole Compound Evaluation | Alzheimer's Model | Improved cognitive function |
Mechanism of Action
The mechanism of action of 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, hydrochloride (1:2)
- CAS No.: 1305712-63-3
- Molecular Formula : C₁₀H₁₆N₄·2ClH
- Molecular Weight : 265.18 g/mol
- Key Differences :
4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Hydrochloride
- CAS No.: 297171-80-3
- Molecular Formula : C₈H₁₅ClN₄
- Molecular Weight : 202.68 g/mol
- Key Differences :
3-(4-Ethyl-4H-1,2,4-triazol-3-yl)piperidine Dihydrochloride
- CAS No.: 1308647-41-7
- Molecular Formula : C₉H₁₆N₄·2ClH
- Molecular Weight : 267.17 g/mol
- Key Differences :
Comparative Data Table
Key Research Findings and Functional Insights
Impact of Substituents and Functional Groups
- Triazole Substitution :
- Methyl and cyclopropyl groups on the triazole influence steric bulk and electronic properties, affecting binding to biological targets.
- Ethyl substitution (as in CAS 1308647-41-7) may alter pharmacokinetics due to increased lipophilicity .
Biological Activity
4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound integrates a piperidine moiety with a triazole group, which is known for its diverse biological properties including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4O4S2, with a molecular weight of approximately 396.48 g/mol. The compound features a sulfonyl group attached to the piperidine ring and a triazole moiety that enhances its biological activity.
Antibacterial Activity
Research indicates that compounds containing triazole rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains. The presence of the sulfonyl group in this compound may further enhance its antibacterial efficacy by increasing membrane permeability or interfering with bacterial metabolic pathways.
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 4-Methyl Triazole Derivative | E. coli | 5.6 |
| 4-Methyl Triazole Derivative | S. aureus | 7.2 |
Antifungal Activity
Triazoles are also prominent in antifungal therapies. The incorporation of the 4-methyl group in the triazole ring has been shown to improve antifungal activity against pathogens such as Candida species. This suggests that this compound could be effective against fungal infections.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) : Critical for neurotransmission; inhibition can lead to increased levels of acetylcholine.
- Urease : An important target for treating infections caused by urease-producing bacteria.
The following table summarizes the enzyme inhibition activities observed:
Study on Triazole Derivatives
A study published in MDPI explored various triazole derivatives and their biological activities. The findings suggested that modifications to the triazole structure significantly impacted their potency against specific targets such as carbonic anhydrases and bacterial strains . The introduction of sulfonyl groups was noted to enhance selectivity towards certain enzyme isoforms.
Pharmacological Potential
Research has also indicated that compounds similar to this compound have shown promise in preclinical models for treating conditions like hypertension and diabetes due to their ability to modulate enzyme activity related to these diseases .
Q & A
Q. What are the established synthetic methodologies for 4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine hydrochloride?
The compound is typically synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves reacting piperidine derivatives with sulfonyl chlorides (e.g., 4-methyl-1,2,4-triazole-3-sulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF . Post-reaction, purification is achieved through recrystallization or column chromatography. Critical steps include maintaining anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate and optimizing reaction time/temperature to maximize yield .
Q. How is this compound characterized to confirm structural integrity and purity?
Key characterization methods include:
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and piperidine ring conformation.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC (with UV detection at 254 nm) to assess purity (>95% typically required for research use) .
- Elemental analysis (C, H, N, S) to confirm stoichiometry.
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
- Storage : Keep in a cool, dry place (<4°C) in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?
- Structural modifications : Replace the triazole ring with other heterocycles (e.g., imidazole) or alter the sulfonyl group to sulfonamide/sulfonic acid to probe electronic effects.
- Bioactivity assays : Test derivatives against target receptors (e.g., kinases, GPCRs) using competitive binding assays or enzymatic inhibition studies.
- Data analysis : Correlate substituent electronegativity or steric bulk with activity using multivariate regression models .
Q. How can contradictions in solubility or stability data be resolved?
- Solubility : Perform pH-dependent solubility studies (e.g., in buffers ranging from pH 2–10) to identify optimal dissolution conditions.
- Stability : Use accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. Conflicting data may arise from impurities or residual solvents; ensure batch-to-batch consistency via GC-MS .
Q. What experimental strategies assess the compound’s stability under physiological conditions?
Q. How can computational modeling predict interactions with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in protein active sites (e.g., serotonin receptors).
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
- ADMET prediction : Tools like SwissADME evaluate permeability (LogP), cytochrome P450 interactions, and bioavailability .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Reaction optimization : Transition from batch to flow chemistry for exothermic sulfonylation steps.
- Purification : Replace column chromatography with fractional crystallization for cost efficiency.
- Yield improvement : Use DoE (Design of Experiments) to optimize molar ratios and solvent systems .
Q. How can researchers address gaps in toxicity or environmental impact data?
Q. What strategies validate the compound’s biological activity in complex matrices?
- Spike-and-recovery : Add known quantities to serum or tissue homogenates and quantify recovery via LC-MS.
- Selectivity panels : Screen against off-target receptors (e.g., 50+ kinases) to confirm specificity.
- In vivo models : Use pharmacokinetic studies in rodents to correlate in vitro potency with bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
